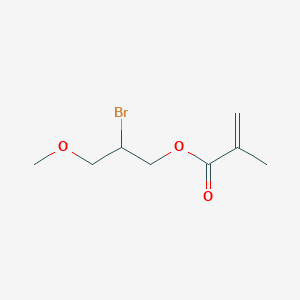![molecular formula C39H35N3O2 B12567479 6-[4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one CAS No. 182918-19-0](/img/structure/B12567479.png)
6-[4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4,6-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one is a complex organic compound that features a triazine ring substituted with biphenyl groups and a hexyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4,6-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized by the reaction of cyanuric chloride with biphenyl derivatives under controlled conditions.
Substitution Reactions: The biphenyl groups are introduced through substitution reactions, often involving diazonium salts and coupling agents.
Hexyloxy Group Addition: The hexyloxy group is introduced via etherification reactions, typically using hexyloxy halides and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Diazonium salts, halides, and coupling agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
6-[4,6-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Chemistry: Serves as a building block for the synthesis of more complex molecules and polymers.
Biology and Medicine: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Similar triazine core but with amino groups instead of biphenyl and hexyloxy groups.
1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl: Contains biphenyl groups but lacks the triazine core and hexyloxy group.
Uniqueness
The uniqueness of 6-[4,6-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one lies in its specific combination of functional groups, which confer distinct electronic, optical, and chemical properties. This makes it a valuable compound for various advanced applications in research and industry.
Propriétés
Numéro CAS |
182918-19-0 |
|---|---|
Formule moléculaire |
C39H35N3O2 |
Poids moléculaire |
577.7 g/mol |
Nom IUPAC |
6-[4,6-bis(4-phenylphenyl)-1H-1,3,5-triazin-2-ylidene]-3-hexoxycyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C39H35N3O2/c1-2-3-4-11-26-44-34-24-25-35(36(43)27-34)39-41-37(32-20-16-30(17-21-32)28-12-7-5-8-13-28)40-38(42-39)33-22-18-31(19-23-33)29-14-9-6-10-15-29/h5-10,12-25,27H,2-4,11,26H2,1H3,(H,40,41,42) |
Clé InChI |
NSLRFMWAPPBYBT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC(=O)C(=C2NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B12567401.png)
![2,5-Bis[(3,5-diethyl-4-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B12567409.png)
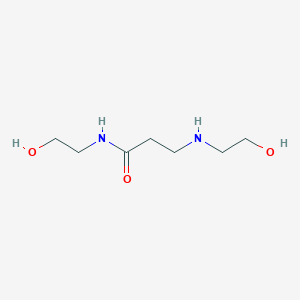
![(2S)-4-[Carboxy(2-nitrophenyl)methoxy]-2-(methylamino)-4-oxobutanoate](/img/structure/B12567417.png)
![6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole](/img/structure/B12567419.png)
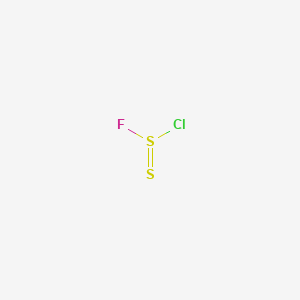
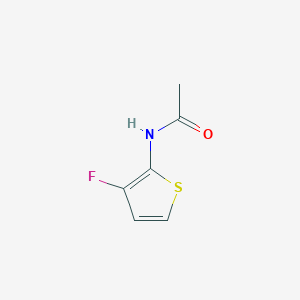

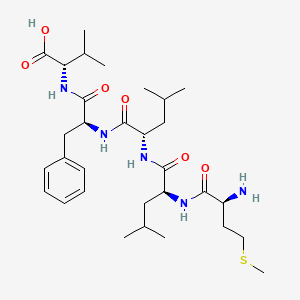
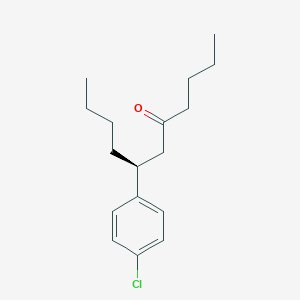
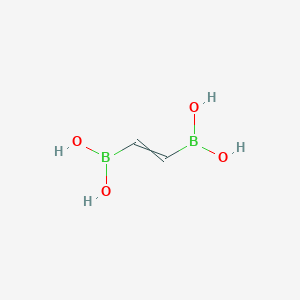

![1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12567499.png)
